The compound is categorized under organic compounds and specifically falls within the class of heterocyclic compounds due to its pyridine-like structure derived from nicotinamide. It is also recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .
The synthesis of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide typically involves several key steps:
The molecular structure of 5-Bromo-N-methoxy-N,2-dimethylnicotinamide can be described in detail:
5-Bromo-N-methoxy-N,2-dimethylnicotinamide can participate in various chemical reactions:
The mechanism of action for 5-Bromo-N-methoxy-N,2-dimethylnicotinamide involves interactions with specific molecular targets that may include enzymes or receptors relevant to its biological effects:
5-Bromo-N-methoxy-N,2-dimethylnicotinamide has several potential applications across various fields:
5-Bromo-N-methoxy-N,2-dimethylnicotinamide (CAS 1211580-88-9) represents a strategically engineered nicotinamide derivative designed for precision in drug discovery. Its core structure integrates three critical functional elements: a bromo substituent at the pyridine C5 position for cross-coupling versatility, a Weinreb amide moiety (N-methoxy-N-methyl), and a C2 methyl group for steric modulation. The Weinreb amide functionality (–N(OMe)Me) is particularly significant, serving as a protected carbonyl equivalent that enables controlled nucleophilic addition reactions to access ketone intermediates—a transformation pivotal for constructing complex pharmacophores [2] [4]. This capability positions the compound as a multifunctional synthon in medicinal chemistry, bridging synthetic accessibility with target-oriented design. Its molecular weight (259.10 g/mol) and balanced lipophilicity (calculated logP ≈ 1.8) further enhance drug-likeness within lead optimization frameworks [5] [10].
Brominated pyridine carboxamides constitute a structurally diverse class of intermediates with established roles in kinase inhibitor development and agrochemical synthesis. Within this landscape, 5-Bromo-N-methoxy-N,2-dimethylnicotinamide occupies a distinct niche due to its unsymmetrical dimethylation and methoxy appendment. Unlike conventional bromonicotinamides (e.g., 5-bromo-2-methoxy-N,N-dimethylnicotinamide, CAS 1072854-96-6), this compound’s N-methoxy-N-methyl group confers orthogonal reactivity toward organometallic reagents while resisting overreduction—a limitation of tertiary amides [4] [8]. Recent studies highlight its superiority in Suzuki-Miyaura couplings over simpler analogs like 5-bromo-2-methoxy-N,N-dimethylbenzamide (CID 28639833), attributable to the electron-deficient pyridine core enhancing oxidative addition kinetics [6]. The compound’s crystallinity and stability under cold-chain storage further bolster its utility in high-throughput screening [2] [5].
The integration of a halogen bond donor (C–Br) with a directionally constrained carbonyl (Weinreb amide) renders this compound indispensable in targeted protein degradation (PROTAC) and covalent inhibitor paradigms. Computational models indicate its bromine atom exhibits a σ-hole potential (+0.035 e) conducive to halogen bonding with kinase hinge regions, while the methoxyamide group serves as a synthetic handle for E3 ligase recruiter conjugation [10]. This dual functionality underpins its application in developing Bruton’s tyrosine kinase (BTK) degraders and KRAS G12C inhibitors, where precise spatial orientation of warheads is critical. Patent surveillance (2019–2025) reveals a 300% increase in its utilization as a building block in oncology pipelines, outpacing non-brominated or symmetrically substituted analogs [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7